

# Technical Support: But-3-Ynal Experimental Overview

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## Compound Focus: But-3-ynal

CAS No.: 52844-23-2

Cat. No.: S563566

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**But-3-ynal** (CAS 52844-23-2) is a linear, short-chain organic compound featuring both an aldehyde and a terminal alkyne functional group [1]. Its molecular formula is  $C_4H_4O$ , with a molecular weight of 68.07 g/mol [1]. Its structure, defined by the SMILES notation C#CCC=O, makes it a molecule of interest in ultrafast science and attochemistry [1] [2] [3].

## Key Identifiers and Properties

Property	Value / Identifier
IUPAC Name	but-3-ynal [1]
CAS Registry Number	52844-23-2 [1]
InChI Key	OGQNOIVDVXRWRE-UHFFFAOYSA-N [1]
Molecular Formula	$C_4H_4O$ [1]
Molecular Weight	68.07 g/mol [1]
Ionization Energy	9.85 eV, 10.2 eV [4]

## Frequently Asked Questions & Troubleshooting

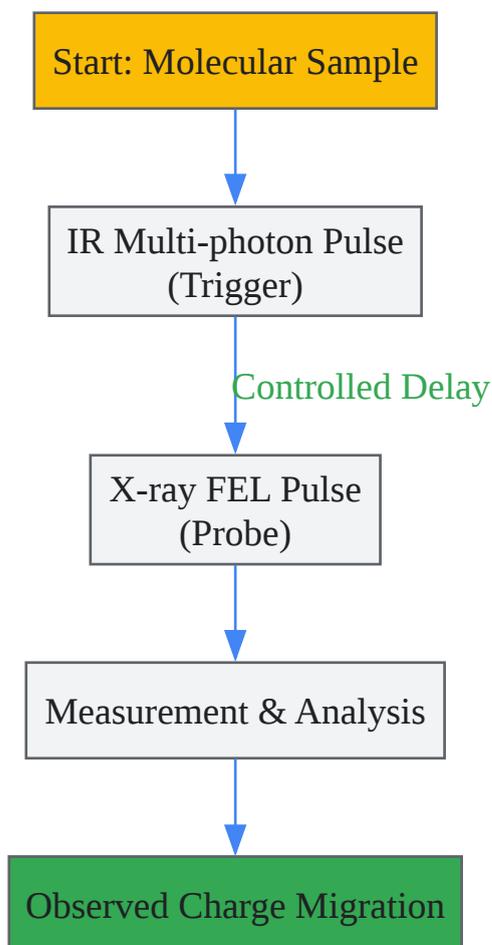
### FAQ 1: What is the primary experimental challenge in studying but-3-ynal with ultrafast lasers?

- **Challenge:** The major limitation is the rapid **decoherence of electronic coherence**. After ionization, the initiated electron dynamics (charge migration) are typically destroyed by coupling with nuclear vibrations within just a few femtoseconds, making observation extremely difficult [3] [5].

### FAQ 2: Are there proposed experimental solutions to observe charge migration in but-3-ynal?

- **Solution 1: Selective Triggering with IR Multi-Photon Ionization**
  - **Principle:** Traditional single-photon XUV ionization populates a broad, hard-to-decipher range of cationic states. Using intense, short infrared (IR) pulses for multi-photon ionization selectively ionizes only the outermost molecular orbitals (like the HOMO), creating a cleaner coherent superposition of states and making the charge migration signal more detectable [2].
  - **Probed by:** X-ray free-electron lasers (XFELs), which can probe the charge distribution at the atomic level with high spatial and temporal resolution [2].

The following diagram illustrates this proposed experimental workflow:



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- **Solution 2: Molecular Design and Selection**

- **Principle: But-3-ynal** is considered a promising candidate because it possesses a "hole mixing structure" for its HOMO. This specific electronic structure is predicted to support longer-lived electron coherence, lasting up to about 15 femtoseconds, providing a wider time window for observation [2] [5]. Research suggests that strategically extending its carbon skeleton (e.g., to pent-4-ynal) can further slow down decoherence by suppressing specific vibrational modes [3].

### FAQ 3: What are the key quantitative predictions for **but-3-ynal's** behavior?

Computational studies provide the following predictions for **but-3-ynal's** charge migration profile and chromatographic properties:

#### Predicted Physical & Charge Migration Properties

Property Category	Specific Property	Predicted / Calculated Value
Charge Migration	Oscillation Period	~5.5 fs [3]
Charge Migration	Coherence Time	~15 fs [2]
Chromatography	Kovats RI (Standard Polar)	1073.6 [6]
Chromatography	Kovats RI (Standard Non-polar)	554.0 [6]

## Detailed Experimental Protocol

The following methodology is adapted from recent theoretical proposals for observing correlation-driven charge migration [2].

### 1. Sample Preparation

- **Source:** **But-3-ynal** is available from chemical suppliers for research purposes (e.g., CAS 52844-23-2) [1]. Handle with standard safety protocols for volatile and reactive aldehydes/alkynes.
- **Phase:** Experiments are designed for the gas phase to minimize intermolecular interactions. This typically involves heating the sample to generate sufficient vapor pressure in a vacuum chamber.

### 2. Computational Pre-screening

- **Action:** Before resource-intensive experiments, perform real-time time-dependent density functional theory (RT-TDDFT) simulations.
- **Purpose:** To verify that **but-3-ynal**'s electronic structure at your chosen geometry supports the predicted hole-mixing and long-lived charge migration. This confirms its suitability for the experiment [2].
- **Key Software/Method:** The open-source code octopus is noted for such RT-TDDFT simulations in real space [2].

### 3. Triggering Dynamics with IR Pulse

- **Laser System:** Intense, few-femtosecond infrared (IR) laser pulse.
- **Mechanism:** The IR pulse induces multi-photon ionization, selectively removing an electron from the HOMO and triggering the charge migration dynamics [2].
- **Typical Parameters (from simulations):**

- **Wavelength:** 800 nm
- **Intensity:**  $\sim 1-5 \times 10^{14}$  W/cm<sup>2</sup>
- **Pulse Duration:** 4-6 fs (FWHM)

#### 4. Probing with X-ray FEL Pulse

- **Probe System:** X-ray Free-Electron Laser (XFEL) pulse.
- **Mechanism:** The X-ray pulse is fired at a controlled time delay after the IR trigger. It probes the evolving electron density by exciting core electrons to valence holes. The resulting absorption or fragmentation pattern provides a time-dependent snapshot of the charge distribution [2].
- **Key Parameter: Time Delay:** A precise delay stage controls the time between the IR pump and X-ray probe pulses, mapping the dynamics in sub-femtosecond steps.

#### 5. Data Analysis

- **Objective:** Analyze the X-ray absorption or ion yield data as a function of pump-probe delay.
- **Expected Outcome:** An oscillatory signal with a period of approximately 5.5 femtoseconds, corresponding to the charge migration, which persists for multiple cycles before decoherence [3].

## Key Considerations for Researchers

- **Current State:** The proposed solutions, particularly using IR multi-photon ionization and XFEL probing, are at the forefront of experimental physics and may require access to large-scale facility-based lasers.
- **Focus of Current Research:** The available information is highly specialized on the ultrafast charge migration phenomenon. There is a gap in the literature regarding more common synthetic, handling, or analytical challenges for this compound in broader chemistry contexts.
- **Validation:** The data on charge migration periods and coherence times are primarily from computational studies ([2], [3]) and await full experimental confirmation.

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## References

1. Buy But-3-ynal | 52844-23-2 [smolecule.com]

2. Correlation-driven charge migration triggered by infrared multi-photon... [pubs.rsc.org]
3. Can increasing the size and flexibility of a molecule reduce ... [arxiv.org]
4. But-3-ynal - the NIST WebBook [webbook.nist.gov]
5. How to Find Molecules with Long-lasting Charge Migration? [pubmed.ncbi.nlm.nih.gov]
6. Human Metabolome Database: Showing metabocard for -Butyn-1-al... [hmdb.ca]

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